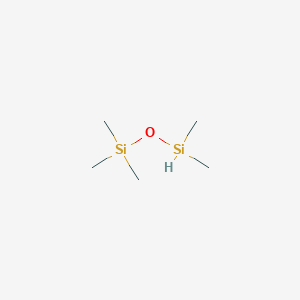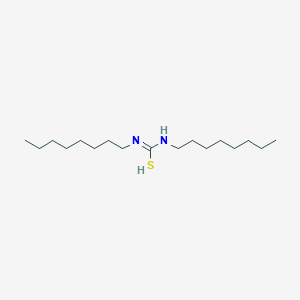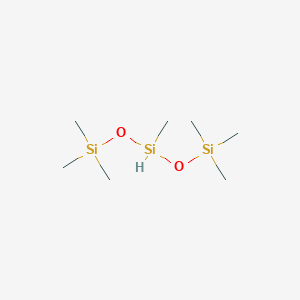
sodium;4-fluorobenzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-fluorobenzenesulfinate is an organic compound with the molecular formula C6H4FNaO2S. It is a white to off-white crystalline solid that is soluble in water, alcohol, and ether. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{FSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{FNaO}_2\text{S} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of sodium 4-fluorobenzenesulfinate involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to remove impurities .
Types of Reactions:
Oxidation: Sodium 4-fluorobenzenesulfinate can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: This compound is often used in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and sulfuric acid are used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-fluorobenzenesulfonic acid.
Reduction: 4-fluorothiophenol.
Substitution: Various substituted benzenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sodium 4-fluorobenzenesulfinate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonyl compounds and as a precursor for other fluorinated aromatic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of sodium 4-fluorobenzenesulfinate involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium 4-methylbenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
Comparison: Sodium 4-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its non-fluorinated counterparts. The fluorine atom also enhances the compound’s stability and resistance to degradation .
Propiedades
IUPAC Name |
sodium;4-fluorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUCRSPMBZLMH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














